molecular formula C13H17N B12416553 1-Benzyl-4-methylenepiperidine-13C, d6

1-Benzyl-4-methylenepiperidine-13C, d6

Cat. No.: B12416553
M. Wt: 194.31 g/mol
InChI Key: ZRZQISCXGOINND-NGSSYEFPSA-N
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Description

1-Benzyl-4-methylenepiperidine-13C, d6 is a compound that is labeled with stable isotopes of carbon-13 and deuterium. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology. The compound is a derivative of 1-Benzyl-4-methylenepiperidine, where specific hydrogen atoms are replaced with deuterium and a carbon atom is replaced with carbon-13 .

Preparation Methods

The synthesis of 1-Benzyl-4-methylenepiperidine-13C, d6 involves the incorporation of carbon-13 and deuterium into the molecular structureThe reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and isotopic enrichment.

Chemical Reactions Analysis

1-Benzyl-4-methylenepiperidine-13C, d6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-methylenepiperidine-13C, d6 has a wide range of scientific research applications:

    Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: The compound is employed in metabolic studies to track the incorporation and transformation of labeled atoms in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: The compound is utilized in the development of new materials and in quality control processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylenepiperidine-13C, d6 involves its incorporation into molecular structures where it acts as a stable isotope tracer. The deuterium and carbon-13 labels allow researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

1-Benzyl-4-methylenepiperidine-13C, d6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    1-Benzyl-4-methylenepiperidine: The non-labeled version of the compound.

    1-Benzyl-4-methylenepiperidine-d6: Labeled with deuterium only.

    1-Benzyl-4-methylenepiperidine-13C: Labeled with carbon-13 only

The uniqueness of this compound lies in its dual labeling with both carbon-13 and deuterium, providing enhanced capabilities for tracing and studying complex systems.

Properties

Molecular Formula

C13H17N

Molecular Weight

194.31 g/mol

IUPAC Name

1-benzyl-3,3,5,5-tetradeuterio-4-(dideuterio(113C)methylidene)piperidine

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2/i1+1D2,7D2,8D2

InChI Key

ZRZQISCXGOINND-NGSSYEFPSA-N

Isomeric SMILES

[2H][13C](=C1C(CN(CC1([2H])[2H])CC2=CC=CC=C2)([2H])[2H])[2H]

Canonical SMILES

C=C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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